2-[3-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]-N-(3-fluoro-4-methylphenyl)acetamide
Description
2-[3-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]-N-(3-fluoro-4-methylphenyl)acetamide is a complex organic compound that features a combination of heterocyclic structures and aromatic rings
Properties
IUPAC Name |
2-[3-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]-N-(3-fluoro-4-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16BrFN4O3/c1-13-4-9-16(11-18(13)24)25-19(29)12-28-10-2-3-17(22(28)30)21-26-20(27-31-21)14-5-7-15(23)8-6-14/h2-11H,12H2,1H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTERPUPARJHNPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CN2C=CC=C(C2=O)C3=NC(=NO3)C4=CC=C(C=C4)Br)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16BrFN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]-N-(3-fluoro-4-methylphenyl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the 1,2,4-oxadiazole ring: This can be achieved by cyclization of a suitable precursor such as a hydrazide with a nitrile oxide.
Bromination: Introduction of the bromine atom to the phenyl ring can be done using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Pyridine ring formation: This step involves the construction of the pyridine ring, which can be synthesized through various methods such as the Hantzsch pyridine synthesis.
Acetamide linkage: The final step involves coupling the pyridine derivative with the acetamide moiety, which can be achieved using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This might include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[3-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]-N-(3-fluoro-4-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be carried out using reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).
Substitution: The bromine atom on the phenyl ring can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced derivatives such as amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Antitumor Activity
Recent studies have highlighted the antitumor potential of oxadiazole derivatives, including the compound . For instance:
- Synthesis and Evaluation : A series of substituted oxadiazoles were synthesized and tested against various cancer cell lines such as HCT-116 (colon cancer), PC-3 (prostate cancer), and SNB-19 (astrocytoma). The results indicated that certain derivatives exhibited IC50 values ranging from 13.6 to 48.37 µM, demonstrating promising activity compared to standard treatments like doxorubicin .
- Structure-Activity Relationship (SAR) : The presence of electron-donating groups significantly improved the antiproliferative activity of these compounds. For example, modifications that introduced methoxy or other electron-donating substituents resulted in enhanced efficacy against specific cancer cell lines .
Antimicrobial Properties
The compound's oxadiazole structure is associated with notable antimicrobial properties:
- Antibacterial Activity : Studies have shown that oxadiazole derivatives can exhibit antibacterial effects comparable to established antibiotics. For example, compounds derived from similar structures demonstrated significant activity against both Gram-positive and Gram-negative bacteria .
- Mechanism of Action : The antimicrobial efficacy is often attributed to the ability of these compounds to disrupt bacterial cell membranes or interfere with essential metabolic pathways .
Neuropharmacological Effects
There is emerging evidence suggesting that oxadiazole derivatives may also possess neuropharmacological properties:
- Anticonvulsant Activity : Some studies have indicated that certain oxadiazole-based compounds can exhibit anticonvulsant effects in animal models. The mechanism may involve modulation of neurotransmitter systems or ion channels .
Potential in Drug Discovery
The versatility of the oxadiazole moiety makes it a valuable scaffold in medicinal chemistry:
- Drug Development : The compound could serve as a lead structure for developing new drugs targeting various diseases, including cancer and infections. Its unique structural features allow for modifications that can enhance bioavailability and selectivity .
Case Studies and Research Findings
Several case studies illustrate the compound's potential applications:
Mechanism of Action
The mechanism of action of 2-[3-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]-N-(3-fluoro-4-methylphenyl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-[3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]-N-(3-fluoro-4-methylphenyl)acetamide
- 2-[3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]-N-(3-fluoro-4-methylphenyl)acetamide
Uniqueness
The uniqueness of 2-[3-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]-N-(3-fluoro-4-methylphenyl)acetamide lies in its specific combination of functional groups and heterocyclic structures, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Biological Activity
The compound 2-[3-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]-N-(3-fluoro-4-methylphenyl)acetamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a unique arrangement of functional groups, including:
- Oxadiazole ring : Known for its diverse biological activities.
- Pyridine derivative : Contributes to the compound's ability to interact with biological targets.
- Bromophenyl and fluoro-methyl groups : Enhance the lipophilicity and biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The following mechanisms have been identified:
- Enzyme Inhibition : The oxadiazole moiety is known to inhibit various enzymes involved in cancer progression and microbial resistance.
- Receptor Modulation : The compound may act as a ligand for certain receptors, altering their activity and downstream signaling pathways.
- Antimicrobial Activity : Studies suggest that derivatives of oxadiazole exhibit significant antimicrobial properties against both Gram-positive and Gram-negative bacteria .
Biological Activity Overview
The biological activities of the compound can be categorized as follows:
Antimicrobial Activity
Research indicates that related oxadiazole derivatives demonstrate potent antimicrobial effects. For instance:
- Compounds with similar structures have shown better activity against Gram-positive bacteria compared to Gram-negative strains .
- A study reported IC50 values ranging from 0.47 to 1.4 µM for various oxadiazole derivatives against thymidylate synthase (TS), an enzyme critical for DNA synthesis .
Anticancer Properties
The anticancer potential of this compound is notable:
- Oxadiazole derivatives have been linked to significant cytotoxic effects in several cancer cell lines, including HCT116 (colon cancer), MCF7 (breast cancer), and HUH7 (liver cancer) .
- The presence of the bromophenyl group enhances the compound's binding affinity to cancer-related targets, promoting apoptosis in malignant cells.
Case Studies
Several studies have investigated the biological effects of compounds related to this compound:
- Antimicrobial Efficacy :
- Cytotoxicity Assessments :
Data Summary Table
The following table summarizes key findings regarding the biological activity of related compounds:
| Activity Type | Related Compound | IC50 Value (µM) | Target/Pathway |
|---|---|---|---|
| Antimicrobial | 1,3,4-Oxadiazole Derivative | 0.47 - 1.4 | Thymidylate Synthase |
| Anticancer | Oxadiazole Derivative | Varies | Various Cancer Cell Lines |
| Antimicrobial | Novel Oxadiazole Compounds | Significant | Gram-positive Bacteria |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
